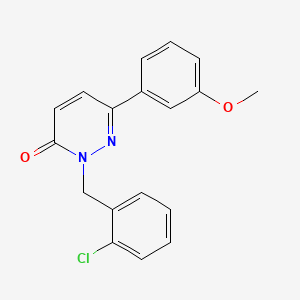

![molecular formula C22H14ClN7O B2934829 2-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 891115-96-1](/img/structure/B2934829.png)

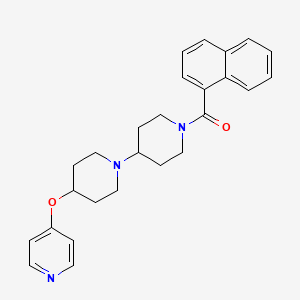

2-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Pyridazines, on the other hand, are a class of organic compounds with a six-membered ring with two nitrogen atoms.

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . Various synthetic approaches have been developed, focusing on the structure-activity relationship of biologically important triazolothiadiazines .Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile biological activities . They can bind in the biological system with a variety of enzymes and receptors .Physical and Chemical Properties Analysis

The physical and chemical properties of triazoles can vary depending on their specific structure and substituents . For example, the IR absorption spectra of some triazole derivatives were characterized by the presence of two signals for C=O groups .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

- Fused heterocyclic 1,2,4-triazoles, similar in structure to the queried compound, have shown significant antimicrobial properties. A study demonstrates the synthesis of triazolo[4,3-a]pyridines using iodine(III)-mediated oxidative approach, highlighting their potent antimicrobial agents (Prakash et al., 2011).

Applications in Medicinal Chemistry

- Triazolo-pyridazine derivatives have been synthesized and evaluated as potential anti-diabetic drugs, indicating their relevance in diabetes treatment. For example, one study reported the synthesis of triazolo-pyridazine-6-yl-substituted piperazines showing significant Dipeptidyl peptidase-4 (DPP-4) inhibition, suggesting their use as anti-diabetic medications (Bindu et al., 2019).

Anti-HAV Activity

- Some triazolo[4,3‐b]pyridazine derivatives have shown promising antiviral activity against hepatitis‐A virus (HAV), indicating their potential use in antiviral therapies (Shamroukh & Ali, 2008).

Anticancer and Antiproliferative Activities

- The synthesis of various triazolopyridine compounds has been associated with significant anticancer activities. For instance, a study demonstrated the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines exhibiting potent antiproliferative agent against human osteosarcoma bone cancer and breast cancer cell lines, as well as apoptotic inducing activities (Kamal et al., 2020).

Chemical Synthesis and Characterization

- The compound and its analogs are important in the field of chemical synthesis, where they serve as key intermediates or targets for the development of new compounds with varied biological activities. For example, a study detailed the synthesis and characterization of novel triazolopyridine compounds, highlighting their importance in chemical research (Vallcorba et al., 2014).

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, which can result in changes in the biological system .

Biochemical Pathways

For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability.

Result of Action

Based on the pharmacological activities of compounds with similar structures, it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Safety and Hazards

Direcciones Futuras

The future directions in the research of triazoles involve the development of new synthetic methods and the exploration of their diverse pharmacological activities . There is also interest in the rational design and development of new target-oriented triazolothiadiazine-based drugs for the treatment of multifunctional diseases .

Propiedades

IUPAC Name |

2-chloro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN7O/c23-20-17(7-3-11-25-20)22(31)26-16-6-1-4-14(12-16)18-8-9-19-27-28-21(30(19)29-18)15-5-2-10-24-13-15/h1-13H,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNFQCRSOSHYOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2934746.png)

![(E)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid](/img/structure/B2934748.png)

![4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2934750.png)

![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2934752.png)

![N-(3,4-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2934756.png)

![8-(5-Bromo-2-methoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934761.png)

![1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2934762.png)

![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2934764.png)

![6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2934768.png)